6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide derivatives involves multiple steps, starting from basic heterocyclic compounds. One notable method involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing imidazo[1,2-a]pyridine derivatives in moderate to good yields (Shao et al., 2011). This process exemplifies the innovative approaches taken to synthesize complex molecules efficiently.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide derivatives is characterized by X-ray diffraction and NMR studies, revealing its intricate architecture. For example, derivatives of imidazo[1,2-a]pyridine show significant stability and unique structural features, as demonstrated in crystal structure and vibrational property studies (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines participate in various chemical reactions, reflecting their reactive nature and potential as intermediates in organic synthesis. A study highlights the copper-catalyzed regioselective dicarbonylation of imidazo[1,2-a]pyridines, offering a pathway to synthesize 1,2-diketones, which are valuable in chemical research and pharmaceutical development (Wang et al., 2015).
Scientific Research Applications
It serves as a fluorescent probe for mercury ion detection in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
This compound acts as a central nervous system disruptor by displacing [3H]diazepam from rat brain membranes (Barlin et al., 1992).
It functions as a selective inhibitor for central and mitochondrial benzodiazepine receptors (Barlin et al., 1997).
The compound is used in the synthesis of 4-amino-1H-imidazo[4, 5-c]-pyridine (Mizuno et al., 1964).
It shows potential as an inhibitor against MDA-MB-231, a cancer cell line, with more selectivity compared to HepG2 (Ding et al., 2012).
The compound is a good corrosion inhibitor for mild steel in 1.0M HCl medium (Salim et al., 2021).
It has the ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors, aiding in drug discovery (Schmitt et al., 1997).
As a high-affinity and selective ligand for Peripheral Benzodiazepine Receptors (PBR), it can be used for studying PBR in vivo using SPECT (Katsifis et al., 2000).
This compound is a novel class of inhibitors for human rhinovirus (Hamdouchi et al., 1999).
It possesses antibacterial and antifungal activities (Ladani et al., 2009).
properties
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-3-1-9(2-4-10)15-12(7-13(18)21)20-8-11(17)5-6-14(20)19-15/h1-6,8H,7H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUWHRHJCHJSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517246 | |
Record name | 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide | |
CAS RN |
82626-73-1 | |
Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82626-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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